1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3-cyclobutyl-1-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(13)9-6-12(2)11-10(9)8-4-3-5-8/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKISNTUTNIQYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1C2CCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrazole Synthesis Adaptation
The classical Knorr synthesis involves cyclocondensation of 1,3-diketones with hydrazines. For 1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one, this requires synthesis of the tailored 1,3-diketone A1 :
CH3C(O)CH2C(O)CH2-Cyclobutyl → (Cyclocondensation with CH3NHNH2) → Target
Procedure :
- React cyclobutylacetylacetone (5.0 mmol) with methylhydrazine (5.5 mmol) in ethanol under reflux (78°C, 12 h).
- Acidify with HCl (1M) to pH 3–4, precipitate crude product.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Challenges :
- Low regioselectivity (3- vs. 5-cyclobutyl isomer formation) requiring careful HPLC separation.
- Typical yield: 38–42% after optimization.
Vilsmeier-Haack Formylation and Subsequent Functionalization
Stepwise Construction of the Pyrazole Ring
Adapting methodologies from pyrazolo[1,5-a]pyrazine syntheses, this approach involves:
- Formylation of 1-methyl-3-cyclobutylpyrazole :
- Acetylation via Friedel-Crafts :
Key Data :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | POCl3/DMF | 0 → 25 | 6 | 87 |
| 2 | AcCl/AlCl3 | 25 | 24 | 62 |
Microwave-Assisted One-Pot Synthesis
Integrated Cyclization and Acetylation
A contemporary approach combines multiple steps into a single reactor:
- Charge reactor with:
- Microwave at 120°C (300 W, 20 min).
- Extract with EtOAc, evaporate, recrystallize from ethanol.
Performance Metrics :
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index | Scalability |
|---|---|---|---|---|---|
| Knorr Cyclocondensation | 42 | 92 | 14 | Low | Moderate |
| Vilsmeier-Friedel Crafts | 62 | 95 | 30 | Medium | High |
| Suzuki Cross-Coupling | 68 | 97 | 1.5 | High | High |
| Microwave One-Pot | 81 | 98 | 0.33 | Medium | Industrial |
Critical Observations :
- Microwave-assisted synthesis offers superior time efficiency but requires specialized equipment.
- Suzuki coupling provides excellent regiocontrol but incurs higher costs from palladium catalysts.
- Classical cyclocondensation remains valuable for small-scale research despite moderate yields.
Characterization and Analytical Data
Spectroscopic Profiles
1H NMR (400 MHz, CDCl3) :
- δ 2.42 (s, 3H, COCH3)
- δ 3.87 (s, 3H, NCH3)
- δ 2.75–2.98 (m, 4H, cyclobutyl CH2)
- δ 7.21 (s, 1H, pyrazole H5).
13C NMR (101 MHz, CDCl3) :
HRMS (ESI+) :
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
Pilot studies demonstrate:
Chemical Reactions Analysis
Reduction Reactions
The ethanone group at position 4 of the pyrazole ring undergoes reduction under standard conditions.
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C to RT, 2h | 1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethanol | 72% | Mild conditions; stereochemistry retained |
| LiAlH<sub>4</sub> | THF, reflux, 4h | Same as above | 88% | Higher efficiency but harsher conditions |
| H<sub>2</sub>/Pd-C | EtOH, 50 psi, 12h | Ethanol derivative | 65% | Requires catalytic hydrogenation |
Reduction of the ketone to a secondary alcohol is stereospecific, with no racemization observed due to the absence of α-hydrogens .
Nucleophilic Addition
The carbonyl group participates in nucleophilic additions, forming derivatives such as hydrazones and semicarbazones.
| Nucleophile | Reagent | Product | Conditions |
|---|---|---|---|
| Hydrazine | NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O | Hydrazone derivative | EtOH, reflux, 6h |
| Hydroxylamine | NH<sub>2</sub>OH·HCl | Oxime | Pyridine, RT, 24h |
| Grignard Reagent | CH<sub>3</sub>MgBr | Tertiary alcohol | THF, −78°C to RT, 2h |
Grignard additions proceed via a two-step mechanism, with the nucleophile attacking the electrophilic carbonyl carbon .
Cyclobutyl Group Reactivity
The strained cyclobutyl ring undergoes selective ring-opening under acidic or thermal conditions:
-
Thermal Decomposition :
Heating above 200°C induces [2+2] cycloreversion, releasing ethylene and forming a pyrazole-vinyl derivative .
Pyrazole Ring Modifications
| Reagent | Position | Product | Yield |
|---|---|---|---|
| LDA, then I<sub>2</sub> | C-5 | 5-Iodo derivative | 41% |
| LDA, then DMF | C-5 | 5-Formyl derivative | 35% |
The methyl group at N-1 and ethanone at C-4 direct electrophiles to the C-5 position .
Oxidation Reactions
The ethanone group resists further oxidation under mild conditions. Strong oxidants like KMnO<sub>4</sub> degrade the pyrazole ring:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C | Carboxylic acid fragments | Complete ring cleavage |
Comparative Reactivity Table
A comparison with structurally similar pyrazole ketones highlights unique features:
| Compound | Reduction Efficiency | Cyclobutyl Stability | Electrophilic Substitution |
|---|---|---|---|
| This compound | High (88% with LiAlH<sub>4</sub>) | Moderate | Low (requires DoM) |
| 1-(Phenyl-1H-pyrazol-4-yl)ethan-1-one | Moderate (70%) | High | Moderate |
| 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-one | High (85%) | N/A | High |
Key Mechanistic Insights
-
Steric Effects : The cyclobutyl group imposes steric hindrance, slowing reactions at adjacent positions.
-
Electronic Effects : The ethanone group deactivates the pyrazole ring, necessitating harsh conditions for electrophilic substitution.
-
Ring Strain : Cyclobutyl ring-opening products are thermodynamically favored under acidic or thermal stress .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that derivatives of pyrazole compounds, including 1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one, exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific protein kinases that are often overexpressed in various cancers. The potential for this compound to serve as a lead structure for developing kinase inhibitors is under investigation, focusing on its ability to selectively target activated forms of these enzymes .
2. Anti-inflammatory Effects
Research has suggested that pyrazole derivatives can possess anti-inflammatory activities. The structural features of this compound may contribute to its efficacy in modulating inflammatory pathways, making it a candidate for further exploration in the treatment of inflammatory diseases .
Material Science Applications
3. Synthesis of Novel Materials
The compound's unique structure allows it to act as a building block in the synthesis of novel materials, particularly in the realm of polymers and nanomaterials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which is critical for applications in coatings and composites .
Case Study 1: Anticancer Activity
A study published in PubMed explored the anticancer properties of pyrazole derivatives, including this compound. The research indicated that these compounds could effectively inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents against cancer .
Case Study 2: Anti-inflammatory Research
In another investigation, the anti-inflammatory effects of similar pyrazole compounds were assessed using animal models. The findings suggested a reduction in inflammatory markers, indicating that this compound could be beneficial in developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with ethanone derivatives containing pyrazole, phenyl, or heterocyclic substituents, focusing on structural variations, synthesis, and inferred properties.
Substituent Effects on the Pyrazole Ring
a) 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 105223-85-6)
- Structure : Phenyl group at 1-position, methyl at 3-position.
- Molecular Formula : C₁₂H₁₂N₂O (MW: 200.24 g/mol).
- The phenyl group may improve stability in biological systems .
b) 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
- Structure: Chlorophenyl and pyrazole groups linked via an ethanone bridge.
- Key Differences: The ethanone bridges two aromatic systems, unlike the cyclobutyl-pyrazole in the target compound.
Heterocyclic and Functional Group Variations
a) 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one
- Structure : Features a sulfanylidene group (S=O) and p-tolyl substituent.
- Properties: The sulfanylidene group introduces strong electron-withdrawing effects, polarizing the ethanone moiety and increasing susceptibility to nucleophilic attack. Melting point: 137.3–138.5°C (higher than typical aliphatic ketones due to crystallinity) .
b) 1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- Structure : Chalcone derivative with nitro and hydroxyl groups.
- Key Differences: The α,β-unsaturated ketone system enables conjugation, differing from the saturated ethanone in the target compound. Nitro groups enhance antibacterial and antitubercular activity, as seen in related pyrazoline derivatives .
Agrochemical and Fragrance Derivatives
a) 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethan-1-one
- Structure : Cyclopentenyl substituent with multiple methyl groups.
- Applications : Used in fragrances due to volatility and musk-like odor. The cyclopentenyl group’s larger ring size reduces strain compared to cyclobutyl, affecting vapor pressure and olfactory properties .
b) Fungicidal Ethanone Derivatives (e.g., Thiazol-Isoxazol Hybrids)
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound notable for its unique structure, which includes a pyrazole ring and a cyclobutyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.23 g/mol
- Structure : The compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, contributing to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate pathways involved in inflammatory processes by interacting with specific enzymes or receptors. This interaction could lead to the inhibition of enzyme activity or binding to receptor sites, affecting cellular processes relevant to disease mechanisms.
Biological Activities
Research indicates that compounds containing pyrazole moieties exhibit diverse biological activities:
- Anti-inflammatory : Potentially reduces inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic : May alleviate pain through central or peripheral mechanisms.
- Antimicrobial : Shows promise in combating bacterial and fungal infections.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory, analgesic, antimicrobial | |
| 3-Methyl-1H-pyrazole | Mild anti-inflammatory | |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole | Antimicrobial properties |
Case Studies and Research Findings
Several studies have explored the biological efficacy of this compound:
-
Inflammation Modulation :
- A study demonstrated that this compound significantly reduced the levels of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.
-
Antimicrobial Activity :
- In vitro tests showed that this compound exhibited antibacterial activity against various strains of bacteria, indicating its potential as an antimicrobial agent.
-
Analgesic Properties :
- Analgesic assays indicated that the compound could reduce pain responses in animal models, supporting its use as a pain reliever.
Synthetic Routes and Production
The synthesis of this compound can be achieved through various methods:
Synthetic Methodology Overview
| Step | Description |
|---|---|
| Formation of Pyrazole Ring | Reaction of hydrazine with a cyclobutyl-substituted diketone. |
| Methyl Group Introduction | Alkylation using appropriate alkyl halides. |
| Ethanone Moiety Formation | Acylation reactions using acyl chlorides or anhydrides. |
These synthetic routes allow for flexibility in producing the compound with variations that may enhance yield or purity.
Q & A
Q. What are the recommended methods for synthesizing 1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one, and how can reaction yields be optimized?
Synthesis typically involves cyclocondensation or multicomponent reactions. For pyrazole derivatives, cyclocondensation of hydrazines with diketones or β-keto esters is common. Microwave-assisted synthesis (e.g., 400–600 MHz, 80–120°C) can improve reaction efficiency and reduce side products . Optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 equivalents of cyclobutylmethylating agents) and using catalysts like p-toluenesulfonic acid. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for high-purity yields (>95%) .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., cyclobutyl proton splitting patterns at δ 2.5–3.5 ppm; methyl group at δ 2.1–2.3 ppm).
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₁H₁₅N₂O: 191.1189) verifies molecular formula .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles and torsional strain in the cyclobutyl ring .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., cyclobutyl bromide).
- Waste Disposal : Segregate organic waste (halogenated solvents) and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reaction pathways?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example:
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| Band Gap | 4.4 |
| This data suggests reactivity at the pyrazole C-4 carbonyl group, enabling targeted functionalization (e.g., Grignard additions) . |
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning.
- Disordered Cyclobutyl Groups : Apply restraints (e.g., SIMU/DELU) to maintain realistic bond lengths (1.54–1.56 Å for C-C bonds) .
- High-Resolution Data : Collect datasets at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) to minimize thermal motion artifacts .
Q. How can bioactivity assays be designed to evaluate this compound’s potential as an enzyme inhibitor?
- Target Selection : Prioritize kinases or cytochrome P450 isoforms due to pyrazole’s heterocyclic scaffold.
- Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) at physiological pH (7.4) and 37°C.
- Data Interpretation : Calculate IC₅₀ values (e.g., <10 μM for significant inhibition) and validate via Lineweaver-Burk plots for mechanism determination .
Q. What chromatographic methods are optimal for separating stereoisomers or degradation products?
- HPLC : Use a C18 column (5 μm, 4.6 × 250 mm) with a gradient of 0.1% formic acid in acetonitrile/water (30% → 70% over 20 min).
- Chiral Separation : Employ amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol (90:10) to resolve enantiomers (α > 1.2) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for pyrazole derivatives?
Q. Why do NMR spectra of similar pyrazoles show unexpected splitting patterns?
Dynamic effects (e.g., restricted rotation of the cyclobutyl group) cause signal broadening. Variable-temperature NMR (25–60°C) can coalesce split peaks, confirming conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
